[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile
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Overview
Description
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-5-methyl-1H-pyrazole with benzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methyl-1-phenylpyrazole
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-5-ol
Uniqueness
2-[(3-HYDROXY-5-METHYL-1H-PYRAZOL-4-YL)(PHENYL)METHYL]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitrile groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11,13H,1H3,(H2,17,18,19) |
InChI Key |
PREWUOUZXDHVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2)C(C#N)C#N |
Origin of Product |
United States |
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